3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one
Description
Properties
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-16(14-12-13-4-1-2-5-15(13)25-17(14)24)21-8-10-22(11-9-21)18-19-6-3-7-20-18/h1-7,12H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEWVKHAGWKDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one typically involves the following steps:
Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the piperazine moiety: The chromenone derivative is then reacted with piperazine, often under reflux conditions in a suitable solvent such as ethanol or methanol.
Attachment of the pyrimidine ring: Finally, the piperazine-chromenone intermediate is coupled with a pyrimidine derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily explored for its potential antimicrobial and anticancer properties. Studies indicate that it may interact with various molecular targets, including enzymes and receptors involved in critical cellular processes.
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes.
- Anticancer Properties : Investigations into the anticancer potential of 3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one have revealed its ability to induce apoptosis in cancer cells. It may inhibit key signaling pathways that are crucial for cancer cell proliferation, making it a candidate for further development in cancer therapeutics.
Synthesis of Complex Heterocycles
The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it and explore new derivatives with enhanced biological activities.
Case Studies
Several studies have documented the biological efficacy of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli, with effective inhibition zones observed in disc diffusion assays.
- Cancer Research : In vitro studies indicated that the compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. Molecular docking studies supported these findings by showing favorable interactions between the compound and target proteins involved in cancer progression.
Mechanism of Action
The mechanism of action of 3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It may inhibit key signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Piperazine Linkers
a) 4-[3-(4-Piperazin-1-yl)propoxy]-7-methoxy-3-phenyl-2H-chromen-2-one (Compound 3 in )
- Structure : Coumarin linked via a propoxy group to piperazine, with additional 7-methoxy and 3-phenyl substituents.
- Substituents: Methoxy and phenyl groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
b) 3-[Piperidine-1-carbonyl]-2H-chromen-2-one ()
- Structure : Piperidine replaces piperazine, lacking the second nitrogen atom.
- Key Differences :
Analogues with Pyrimidine/Pyridazine Substituents
a) 3-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS 1021109-32-9; )
- Structure: Pyridazine ring replaces pyrimidine, with a 4-methylpyridin-2-ylamino group.
- Molecular Weight: 442.5 g/mol vs. ~420 g/mol (estimated for the target compound), influencing bioavailability .
b) 3-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS 1021130-85-7; )
- Structure : p-Tolyl-substituted pyridazine.
- Synthetic Accessibility: Pyridazine synthesis often requires stringent conditions compared to pyrimidine .
Analogues with Alternative Heterocyclic Systems
a) 2-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one (CAS 2034586-70-2; )
- Structure : Bicyclic tetrahydropyrazolo-pyridine replaces pyrimidine.
- Molecular Weight: 406.4 g/mol, lower than pyrimidine analogues, suggesting better pharmacokinetics .
b) N-Benzothiazol-2-yl-2-(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylamino)-acetamide ()
- Structure : Benzothiazole and triazole moieties replace coumarin and pyrimidine.
- Key Differences :
Physicochemical and Pharmacokinetic Comparison
Biological Activity
3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one is a heterocyclic compound that integrates the structural characteristics of pyrimidine, piperazine, and chromenone. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 342.35 g/mol. Its structure consists of a chromenone moiety linked to a piperazine ring substituted with a pyrimidine group.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O3 |
| Molecular Weight | 342.35 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)C1=CC=CC2=C1OC(=O)C(=C2)N3CCN(CC3)C4=CN=NC4=C3 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate piperazine derivatives with chromenone precursors in the presence of coupling agents. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperazine and chromenone structures can effectively inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus .
Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 1 µg/mL against Pseudomonas aeruginosa, indicating strong antibacterial potential. The mechanisms identified include disruption of bacterial cell membranes and induction of oxidative stress leading to cell death .
Anticancer Activity
The anticancer potential of this compound has also been investigated, with promising results noted in various cancer cell lines. For example, studies have demonstrated that chromenone derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Case Study: A recent study evaluated the cytotoxic effects of several chromenone derivatives on human cancer cell lines, revealing that this compound exhibited significant growth inhibition at micromolar concentrations .
The biological activity of this compound is attributed to several mechanisms:
- Membrane Disruption: The compound interacts with bacterial membranes, increasing permeability and causing leakage of cellular contents.
- Oxidative Stress Induction: It generates reactive oxygen species (ROS), leading to oxidative damage in microbial cells.
- Apoptosis Induction in Cancer Cells: The compound activates apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Q & A
Q. What are the established synthetic routes for synthesizing 3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one, and what reaction conditions are critical?
- Methodological Answer : The synthesis typically involves multi-step reactions. First, the chromen-2-one core is prepared via condensation of phenolic precursors with aromatic aldehydes under acidic or basic conditions (e.g., ethanol reflux with catalysts like pyridine) . Next, the piperazine-pyrimidine moiety is introduced via coupling reactions. For example, the carbonyl linkage between the chromenone and pyrimidinyl-piperazine groups is achieved using carbodiimide coupling agents (e.g., DCC or EDCI) in anhydrous solvents like DMF . Key conditions include inert atmospheres (N₂/Ar), controlled temperatures (70–100°C), and purification via column chromatography (hexane/EtOAC gradients) .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For instance, the carbonyl (C=O) resonance at ~160–170 ppm in ¹³C NMR and aromatic proton splitting patterns validate substitution .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions and fragmentation pathways.
- HPLC : Reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) assesses purity (>95% required for pharmacological studies) .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves 3D conformation and bond angles .
Q. What in vitro biological models have been used to evaluate pharmacological activity?
- Methodological Answer :
- Cancer Models : Antiproliferative activity is tested against cell lines (e.g., HEPG2-1 liver carcinoma) via MTT assays, with IC₅₀ values calculated .
- Neurological Models : Anticonvulsant effects are assessed in rodent seizure models (e.g., pentylenetetrazole-induced seizures) .
- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) quantify affinity (Kᵢ values) .
Advanced Research Questions
Q. How can coupling efficiency between chromenone and pyrimidine-piperazine moieties be optimized?
- Methodological Answer :
- Catalyst Screening : Test alternatives to EDCI, such as HOBt/EDCI mixtures or uronium-based catalysts, to reduce side products .
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to minimize hydrolysis of activated intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 16 hours under reflux) while maintaining yield .
Q. How to resolve contradictions in reported receptor binding affinities across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH, temperature, and cell membrane preparations (e.g., HEK293 vs. CHO cells may express receptor isoforms differently) .
- Structural Validation : Compare crystallographic data of ligand-receptor complexes (e.g., PARP-1 inhibition studies in ) to confirm binding modes .
- Control Compounds : Include reference ligands (e.g., clozapine for serotonin receptors) to calibrate assay sensitivity .
Q. What computational approaches predict biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., PARP-1 or carbonic anhydrase IX) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and hydration effects .
- QSAR Models : Train models with descriptors like logP, TPSA, and H-bond donors to predict activity against cancer cell lines .
Q. How to design experiments investigating metabolic stability in preclinical models?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human/rat microsomes (NADPH regeneration system) and monitor degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to identify metabolic liabilities .
- In Vivo PK Studies : Administer IV/PO doses in rodents, collect plasma at intervals, and calculate bioavailability using non-compartmental analysis .
Q. What crystallographic techniques best resolve 3D conformation?
- Methodological Answer :
- Single-Crystal Growth : Use slow evaporation (acetone/water) to obtain diffraction-quality crystals .
- SHELX Refinement : Apply SHELXL for structure solution and refinement (R-factor < 0.05), with Hirshfeld surface analysis to map intermolecular interactions .
- Twinned Data Handling : For challenging crystals (e.g., high mosaicity), use TWINABS for data scaling .
Q. How to conduct SAR studies to improve therapeutic index?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Br, Cl) or electron-donating groups (OCH₃) at the chromenone 3-position .
- Bioisosteric Replacement : Replace the piperazine ring with morpholine or thiomorpholine to modulate solubility and target selectivity .
- In Silico Toxicity Screening : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with reduced hERG liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
